molecular formula C18H22N6 B12913626 8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine CAS No. 105823-94-7

8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine

Cat. No.: B12913626
CAS No.: 105823-94-7
M. Wt: 322.4 g/mol
InChI Key: QGXTYIONYZQPQR-UHFFFAOYSA-N
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Description

8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group, a methyl group on the purine ring, and a piperidine ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-6-chloropurine with 5-ethyl-2-pyridylamine under basic conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE involves its interaction with specific molecular targets. It primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs compared to other similar compounds .

Properties

CAS No.

105823-94-7

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

8-(5-ethylpyridin-2-yl)-2-methyl-6-piperidin-1-yl-7H-purine

InChI

InChI=1S/C18H22N6/c1-3-13-7-8-14(19-11-13)16-22-15-17(23-16)20-12(2)21-18(15)24-9-5-4-6-10-24/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,21,22,23)

InChI Key

QGXTYIONYZQPQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C2=NC3=C(N2)C(=NC(=N3)C)N4CCCCC4

Origin of Product

United States

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